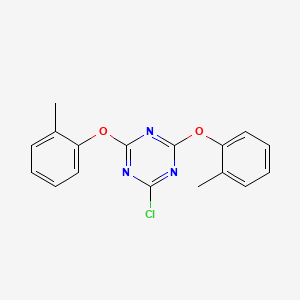![molecular formula C18H16N4O B14506803 {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 63353-08-2](/img/structure/B14506803.png)
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with a phenylpiperazine moiety and a propanedinitrile group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-phenylpiperazine with a furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, such as serotonin or dopamine receptors, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Benzylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Phenylpiperazin-1-yl)thiophene-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile stands out due to its specific combination of a furan ring and a phenylpiperazine moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs. The presence of the furan ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
CAS No. |
63353-08-2 |
|---|---|
Molecular Formula |
C18H16N4O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O/c19-13-15(14-20)12-17-6-7-18(23-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12H,8-11H2 |
InChI Key |
JQFPYLRAFGIGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(O3)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
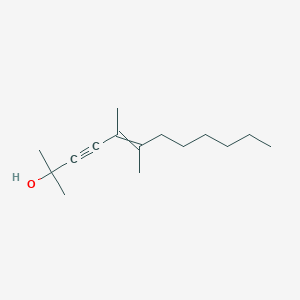
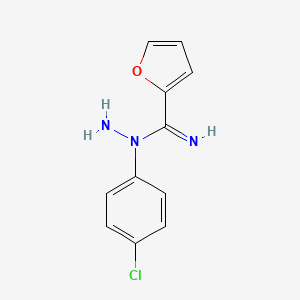
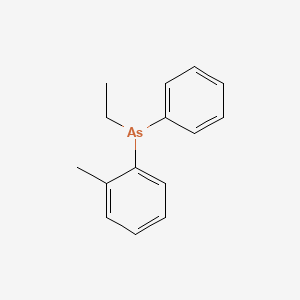
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
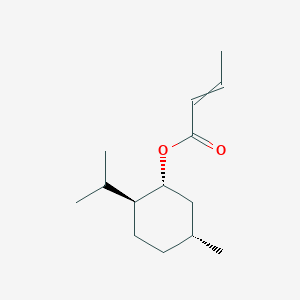
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
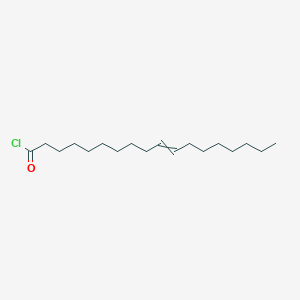

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

